molecular formula C20H17ClFN3O3S B14988047 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14988047
M. Wt: 433.9 g/mol
InChI Key: WIXKUDZAZYNBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the 2,4-Dimethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced using thiol reagents under suitable conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide: Lacks the sulfanyl and fluorobenzyl groups.

    2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: Lacks the 5-chloro and 2,4-dimethoxyphenyl groups.

Uniqueness

The presence of the 5-chloro, 2,4-dimethoxyphenyl, and 2-fluorobenzylsulfanyl groups in the compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O3S/c1-27-13-7-8-16(17(9-13)28-2)24-19(26)18-14(21)10-23-20(25-18)29-11-12-5-3-4-6-15(12)22/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

WIXKUDZAZYNBDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.